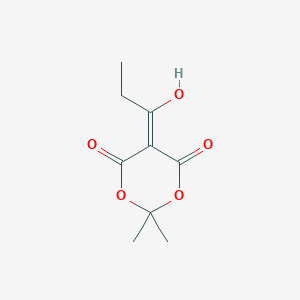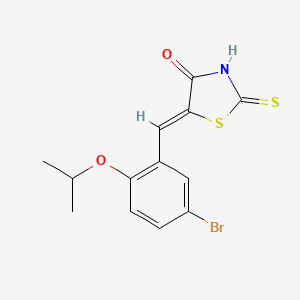
3-Bromo-2-(methylthio)thiophene
Descripción general
Descripción
3-Bromo-2-(methylthio)thiophene: is an organosulfur compound with the molecular formula C5H5BrS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a methylthio group at the second position of the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-2-(methylthio)thiophene typically involves the bromination of 2-(methylthio)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The reaction proceeds as follows:
2-(methylthio)thiophene+NBS→this compound+succinimide
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(methylthio)thiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, it can react with organolithium or Grignard reagents to form various substituted thiophenes.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in a solvent like toluene or ethanol.
Major Products:
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
3-Bromo-2-(methylthio)thiophene is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the preparation of various thiophene derivatives.
Biology and Medicine:
In medicinal chemistry, thiophene derivatives are explored for their potential biological activities
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and conductive polymers. It is also utilized in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(methylthio)thiophene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and the methylthio group, which can participate in various chemical reactions. In biological systems, thiophene derivatives can interact with molecular targets such as enzymes and receptors, leading to their biological effects. The exact pathways and targets would depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
2-Bromo-3-methylthiophene: Similar structure but with the bromine and methylthio groups at different positions.
3-Bromo-2-thiophenecarboxaldehyde: Contains a formyl group instead of a methylthio group.
3-Bromo-2-thiophenecarboxylic acid: Contains a carboxyl group instead of a methylthio group.
Uniqueness:
3-Bromo-2-(methylthio)thiophene is unique due to the specific positioning of the bromine and methylthio groups, which imparts distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and valuable for the development of various functional materials and bioactive compounds.
Propiedades
IUPAC Name |
3-bromo-2-methylsulfanylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGZXVIQUKCEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B3277812.png)
![Thieno[3,2-d][1,3]thiazol-2-amine](/img/structure/B3277823.png)










![[(1S,4R,7aS)-1-[(2R)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3277903.png)

